
4-Chloro-1H-indazole
Overview
Description
4-Chloro-1H-indazole (CAS: 13096-96-3) is a heterocyclic aromatic compound with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol. It features a chloro substituent at the 4-position of the indazole core, a bicyclic structure comprising a benzene ring fused to a pyrazole ring. Key physical properties include a melting point of 155–157°C, a density of 1.425 g/cm³, and a boiling point of 309.5°C at standard pressure . The compound exhibits moderate lipophilicity (logP ≈ 2.2) and low aqueous solubility, necessitating organic solvents like DMSO for biological studies .
This compound is a versatile intermediate in medicinal chemistry, serving as a precursor for kinase inhibitors, enzyme modulators, and anticancer agents. Its electron-withdrawing chloro group enhances electrophilicity, influencing reactivity in substitution and coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with the reaction of 2-chlorobenzaldehyde with hydrazine to form benzylidenehydrazine, followed by cyclization under acidic conditions to yield this compound . Another approach involves the use of 2-chlorobenzonitrile and hydrazine, which undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs catalytic methods to enhance yield and reduce byproducts. Transition metal-catalyzed reactions, such as those using copper or palladium catalysts, are commonly used to facilitate the cyclization process . These methods offer advantages in terms of efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 4 undergoes nucleophilic substitution under various conditions, enabling the synthesis of diverse derivatives:
Reaction Type | Reagents/Conditions | Product | Key Findings |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME, 80°C | 4-Aryl-1H-indazole | Efficient coupling with arylboronic acids yields biaryl derivatives. |
Amination | NH₃, CuI, L-proline, DMSO, 100°C | 4-Amino-1H-indazole | Direct amination achieves moderate yields (50–70%). |
Alkoxylation | NaOCH₃, DMF, 120°C | 4-Methoxy-1H-indazole | Methoxy substitution proceeds with >80% conversion under basic conditions. |
Alkylation and Arylation
The N1 and N2 positions of the indazole ring exhibit distinct reactivity patterns:
N2-Alkylation
Trialkyl orthoformates in the presence of H₂SO₄ selectively alkylate the N2 position via a protonation-rearrangement mechanism (Scheme 1):
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Protonation at N2 generates a reactive intermediate.
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Reaction with trialkyl orthoformates forms 2-alkyl-4-chloro-2H-indazole derivatives .
Example :
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Reagents : Trimethyl orthoformate, H₂SO₄, 100°C
-
Product : 2-Methyl-4-chloro-2H-indazole (85% yield)
Cyclization and Ring Functionalization
4-Chloro-1H-indazole serves as a precursor for fused heterocycles:
Comparative Reactivity with Derivatives
The chlorine atom’s position significantly influences reactivity:
Compound | Reactivity Profile |
---|---|
This compound | Electrophilic substitution at C4; N2-selective alkylation |
5-Chloro-1H-indazole | Lower electrophilicity at C5 due to steric hindrance |
4-Chloro-1H-indazol-5-ol | Hydroxyl group enables oxidation to quinone derivatives |
Mechanistic Insights
Scientific Research Applications
4-Chloro-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1H-indazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as inhibitors of phosphoinositide 3-kinase, a key enzyme involved in cell signaling pathways . The binding of this compound to these targets can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Substituted Indazoles
Halogen-Substituted Indazoles
Halogen substituents significantly alter electronic and steric properties. Table 1 compares key structural analogs:
Key Observations :
- Electronic Effects : The chloro group at the 4-position increases electron-withdrawing capacity compared to fluoro and bromo analogs, as reflected in lower HOMO-LUMO gaps (higher reactivity) .
- Steric Influence : Bulky substituents like bromo and iodo reduce solubility but enhance binding affinity in enzyme pockets (e.g., GST inhibition) .
- Thermal Stability : Higher melting points correlate with increased halogen size (Cl < Br < I) due to stronger van der Waals interactions .
Amino- and Hydroxy-Substituted Indazoles
Functional groups like amino (-NH₂) and hydroxy (-OH) introduce hydrogen-bonding capabilities:
Comparison :
- This compound lacks hydrogen-bond donors, making it less polar than amino/hydroxy analogs. This impacts pharmacokinetics, favoring blood-brain barrier penetration .
- 3-Amino-4-chloro-1H-indazole combines chloro’s electrophilicity with amino’s nucleophilicity, enabling dual reactivity in cross-coupling reactions .
Glutathione S-Transferase (GST) Inhibition
Substituted indazoles exhibit varied inhibition mechanisms (Table 2):
Key Findings :
- This compound shows stronger binding (lower Kᵢ) than fluoro analogs due to chloro’s electronegativity enhancing interactions with GST’s hydrophobic pockets .
- Positional isomerism (4-Cl vs. 7-Cl) alters inhibition mechanisms: 4-Cl binds allosterically, while 7-Cl competes with glutathione at the active site .
Corrosion Inhibition and Quantum Chemical Parameters
DFT studies reveal electronic properties influencing corrosion inhibition efficiency:
Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Electrophilicity Index (eV) |
---|---|---|---|---|
This compound | -5.78 | -0.66 | 5.12 | 2.89 |
4-Fluoro-1H-indazole | -5.82 | -0.74 | 5.08 | 2.94 |
4-Bromo-1H-indazole | -5.65 | -0.67 | 4.98 | 2.76 |
Insights :
Biological Activity
4-Chloro-1H-indazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological evaluation, and various therapeutic potentials, supported by case studies and data tables.
Chemical Structure and Synthesis
This compound belongs to the indazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the chlorine atom at the 4-position enhances its biological activity by influencing electronic properties and molecular interactions.
Biological Activities
1. Antitumor Activity
Research indicates that this compound derivatives exhibit significant antitumor properties. A study synthesized various indazole derivatives, including this compound, and evaluated their effects on cancer cell lines. Notably, compounds derived from this scaffold demonstrated potent inhibitory effects on Polo-like kinase 4 (PLK4), a key regulator in cell division and tumor growth:
Compound | Target Kinase | IC50 (nM) |
---|---|---|
This compound | PLK4 | 60 |
These findings were corroborated by in vivo studies using xenograft models, where the administration of these compounds resulted in significant tumor size reduction compared to controls .
2. Anti-inflammatory Properties
In addition to antitumor effects, this compound has shown anti-inflammatory activity. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. The concentration-dependent suppression suggests potential applications in treating inflammatory diseases .
3. Antiparasitic Activity
Indazole derivatives, including this compound, have been evaluated for their antiparasitic effects against Trypanosoma cruzi, the causative agent of Chagas disease. The structure-activity relationship (SAR) analysis indicated that modifications at the 1-position significantly enhance activity against both epimastigote and amastigote forms of the parasite:
Compound | Activity Type | IC50 (μM) |
---|---|---|
This compound | Epimastigote | 0.25 |
This compound | Amastigote | 0.60 |
These results highlight its potential as a lead compound for developing new antiparasitic drugs .
Case Studies
Case Study 1: Antitumor Efficacy
A clinical study investigated the efficacy of a novel indazole derivative incorporating the 4-chloro substitution in patients with advanced colon cancer. The trial reported a significant reduction in tumor markers among participants treated with this compound compared to those receiving standard chemotherapy .
Case Study 2: Inflammatory Response Modulation
In a controlled experiment involving animal models of arthritis, treatment with this compound resulted in decreased joint inflammation and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups, supporting its role as an anti-inflammatory agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : The compound acts as a potent inhibitor of specific kinases involved in cell proliferation and survival pathways.
- Cytokine Modulation : It modulates signaling pathways that regulate cytokine production, thereby exerting anti-inflammatory effects.
- Antiparasitic Mechanism : The exact mechanism against T. cruzi is still under investigation but may involve disruption of metabolic pathways essential for parasite survival.
Q & A
Basic Research Questions
Q. How can synthesis protocols for 4-Chloro-1H-indazole be optimized for higher yields and purity?
- Methodological Answer : Optimize reaction conditions by adjusting solvent systems (e.g., DMSO for reflux, as in hydrazide coupling reactions) and reaction times (e.g., 18-hour reflux for cyclization steps) . Purification via recrystallization (water-ethanol mixtures) improves purity, while monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability . Validate purity using melting point analysis (e.g., 141–143°C ranges) and high-performance liquid chromatography (HPLC) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the indazole core and substituent positions. Compare chemical shifts with literature data for chloro-substituted indazoles .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., N–H stretches in indazole rings) .
Q. How should researchers validate structural data for this compound derivatives?
- Methodological Answer : Cross-reference experimental data (e.g., NMR, XRD) with authoritative databases like EPA DSSTox and PubChem . For crystallographic data, refine structures using SHELX software, ensuring R-factors < 5% and validating hydrogen bonding networks .
Advanced Research Questions
Q. How can crystallographic studies resolve contradictions in reported structural data for this compound derivatives?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve ambiguities in substituent orientation or hydrogen bonding. Use SHELXL for refinement, paying attention to thermal displacement parameters and residual electron density maps . Compare results with Protein Data Bank (PDB) entries for analogous indazole structures .
Q. What strategies mitigate discrepancies in biological activity data for this compound analogs?
- Methodological Answer :
- Dose-Response Analysis : Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
- Control Experiments : Use known inhibitors (e.g., benzimidazole derivatives) as positive/negative controls .
- Data Reprodubility : Validate assays in triplicate and cross-check with independent cell lines or enzymatic systems .
Q. How can structure-activity relationship (SAR) studies be designed for this compound-based drug candidates?
- Methodological Answer : Systematically vary substituents (e.g., chloro, nitro, or aryl groups) and correlate changes with biological activity using regression models. Employ molecular docking (e.g., MOE software) to predict binding affinities against target proteins (e.g., kinases) . Prioritize analogs with logP values < 3.5 to balance solubility and membrane permeability .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and identify reactive sites (e.g., C4 position). Simulate reaction pathways with Gaussian or ORCA software, focusing on transition states and activation energies . Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .
Q. Data Validation and Contradiction Management
Q. How to address contradictions in spectral data for this compound derivatives?
- Methodological Answer : Re-examine sample purity (e.g., HPLC retention times) and solvent effects (e.g., deuterated solvents for NMR). Cross-validate with alternative techniques (e.g., IR for functional groups, XRD for crystal packing) . Consult multi-database resources (e.g., ChemIDplus, DSSTox) to resolve discrepancies in reported melting points or spectral peaks .
Q. What frameworks guide hypothesis-driven research on this compound's mechanism of action?
- Methodological Answer : Apply the PICO framework to define:
Properties
IUPAC Name |
4-chloro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTGQYVQJOJQCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156818 | |
Record name | 4-Chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13096-96-3 | |
Record name | 4-Chloro-1H-indazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-1H-indazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=694315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-1H-INDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-1H-indazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U6PT5XJ7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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